Bienvenue dans la boutique en ligne BenchChem!

2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid

Medicinal Chemistry Bioisosterism Drug Design

2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid (CAS 131515-31-6) is a carboxylic acid-functionalized bicyclo[1.1.1]pentane (BCP) derivative with a molecular formula of C₇H₁₀O₂ and a molecular weight of 126.15 g/mol. The compound comprises a highly strained, three-dimensional bicyclo[1.1.1]pentane core attached to an acetic acid moiety, delivering a rigid, sp³-rich scaffold.

Molecular Formula C7H10O2
Molecular Weight 126.155
CAS No. 131515-31-6
Cat. No. B2979503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid
CAS131515-31-6
Molecular FormulaC7H10O2
Molecular Weight126.155
Structural Identifiers
SMILESC1C2CC1(C2)CC(=O)O
InChIInChI=1S/C7H10O2/c8-6(9)4-7-1-5(2-7)3-7/h5H,1-4H2,(H,8,9)
InChIKeyZXUMFNBFVORNQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Bicyclo[1.1.1]pentan-1-yl)acetic Acid (CAS 131515-31-6): Procurement-Ready Physicochemical and Bioisosteric Building Block Overview


2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid (CAS 131515-31-6) is a carboxylic acid-functionalized bicyclo[1.1.1]pentane (BCP) derivative with a molecular formula of C₇H₁₀O₂ and a molecular weight of 126.15 g/mol [1]. The compound comprises a highly strained, three-dimensional bicyclo[1.1.1]pentane core attached to an acetic acid moiety, delivering a rigid, sp³-rich scaffold [2]. Its computed LogP is 1.3 (XLogP3-AA) and its topological polar surface area (TPSA) is 37.3 Ų, establishing a baseline for its lipophilicity and hydrogen-bonding capacity [1]. Widely employed as a non-classical bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes, this building block is sourced at purities of ≥95% or 97% (HPLC) and stored at room temperature [3][4].

Why 2-(Bicyclo[1.1.1]pentan-1-yl)acetic Acid Cannot Be Casually Substituted by Phenylacetic Acid or tert-Butylacetic Acid in Physicochemical Modulation and Drug Discovery


Generic substitution of 2-(bicyclo[1.1.1]pentan-1-yl)acetic acid with seemingly similar carboxylic acid building blocks—such as phenylacetic acid (LogP ~1.43, pKa ~4.30) or tert-butylacetic acid—fails because the BCP scaffold confers a unique combination of three-dimensional rigidity, altered lipophilicity (LogP 1.3 vs. phenylacetic acid 1.43), and a distinct electronic environment that cannot be replicated by planar aromatic or flexible aliphatic analogs [1][2]. Crucially, the BCP motif acts as a non-classical bioisostere that preserves target binding while markedly improving aqueous solubility (kinetic solubility increase from 0.60 µM to 216 µM in a representative γ-secretase inhibitor series) and passive permeability (RRCK Papp increase from 5.52 to 19.3 × 10⁻⁶ cm/s) [2]. These pharmacokinetically decisive improvements are intrinsic to the BCP core and are not observed with simpler carboxylic acid replacements [2][3].

Quantitative Differentiation Evidence for 2-(Bicyclo[1.1.1]pentan-1-yl)acetic Acid vs. Closest Analogs (Phenylacetic Acid, tert-Butylacetic Acid, Bicyclo[2.2.2]octane Derivatives)


Lipophilicity (LogP) Comparison: 2-(Bicyclo[1.1.1]pentan-1-yl)acetic Acid vs. Phenylacetic Acid

2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid exhibits a computed LogP (XLogP3-AA) of 1.3 [1], which is approximately 0.1 units lower than the LogP of phenylacetic acid (XLogP3-AA = 1.4) [2]. This modest reduction in lipophilicity, combined with the rigid, three-dimensional BCP scaffold, is associated with improved aqueous solubility and reduced off-target binding in downstream drug candidates [3].

Medicinal Chemistry Bioisosterism Drug Design

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Capacity: 2-(Bicyclo[1.1.1]pentan-1-yl)acetic Acid vs. Phenylacetic Acid

2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid has a computed TPSA of 37.3 Ų [1]. Phenylacetic acid exhibits a TPSA of 37.3 Ų as well (one carboxylic acid H‑bond donor, two H‑bond acceptors) [2]. While the TPSA values are identical, the three-dimensional BCP scaffold disrupts intermolecular π-stacking and crystal packing, leading to significantly higher kinetic aqueous solubility when incorporated into bioactive molecules—an advantage not captured by TPSA alone [3].

ADME Physicochemical Profiling Oral Bioavailability

Aqueous Solubility and Passive Permeability Improvement: BCP-Containing Analog vs. Phenyl-Containing Analog in γ‑Secretase Inhibitors

Replacement of the central para‑fluorophenyl ring in γ‑secretase inhibitor 1 (BMS‑708,163) with a bicyclo[1.1.1]pentane motif yielded compound 3, which demonstrated a 360‑fold increase in kinetic aqueous solubility (from 0.60 µM to 216 µM at pH 6.5) and a 3.5‑fold increase in passive RRCK permeability (Papp from 5.52 × 10⁻⁶ cm/s to 19.3 × 10⁻⁶ cm/s) [1]. These improvements translated to a ~4‑fold increase in oral Cmax and AUC in mice [1].

Biopharmaceutics Pharmacokinetics Oral Absorption

Metabolic Stability Enhancement: BCP Scaffold vs. Aromatic/Phenyl Rings in Liver Microsomes

The bicyclo[1.1.1]pentane motif confers increased resistance to oxidative metabolism by cytochrome P450 enzymes due to the stronger C–H bonds on the BCP cage relative to aromatic C–H bonds . In a γ‑secretase inhibitor series, the BCP analog (compound 3) exhibited superior in vitro metabolic stability in human liver microsomes compared to the phenyl‑containing parent (compound 1) and several other fluorophenyl replacements, contributing to an optimal balance of solubility, permeability, and metabolic stability [1][2].

Drug Metabolism Pharmacokinetics In Vitro ADME

Commercial Availability and Purity Specification: 2-(Bicyclo[1.1.1]pentan-1-yl)acetic Acid vs. Custom-Synthesized BCP Analogs

2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid is commercially available from multiple reputable vendors at ≥95% or 97% purity (HPLC), with documented storage conditions (room temperature) and hazard classification (Warning, H302-H315-H319-H335) . In contrast, many functionalized BCP analogs require custom synthesis due to the challenging installation of the strained BCP unit, often involving multi‑step, low‑yielding procedures [1].

Chemical Sourcing Procurement Reproducibility

High-Impact Procurement and Research Applications for 2-(Bicyclo[1.1.1]pentan-1-yl)acetic Acid Based on Verified Differentiation


Replacement of Phenylacetic Acid in CNS Drug Candidates to Improve Oral Bioavailability

When phenylacetic acid-containing lead compounds suffer from poor aqueous solubility and limited oral absorption, 2-(bicyclo[1.1.1]pentan-1-yl)acetic acid can serve as a direct bioisosteric replacement. The BCP acid preserves key hydrogen‑bonding interactions (identical TPSA of 37.3 Ų) while its three‑dimensional cage disrupts crystal packing, leading to up to 360‑fold higher kinetic solubility in representative analogs [1][2]. This substitution is particularly valuable for CNS programs where balancing lipophilicity (LogP 1.3 vs. phenylacetic acid 1.4) is critical to avoid excessive brain penetration or off‑target binding [3].

Metabolic Soft‑Spot Shielding in Preclinical Lead Optimization

The BCP scaffold’s enhanced metabolic stability makes 2-(bicyclo[1.1.1]pentan-1-yl)acetic acid an attractive building block for protecting oxidatively labile aromatic rings in lead compounds. When phenyl rings are metabolically unstable (rapid P450‑mediated clearance), incorporating the BCP acid as a replacement can extend in vitro half‑life in human liver microsomes and reduce predicted hepatic clearance, thereby improving the chances of achieving a favorable in vivo pharmacokinetic profile .

Expansion of Chemical Space in Fragment‑Based Drug Discovery (FBDD) Libraries

The compact, three‑dimensional, sp³‑rich nature of 2-(bicyclo[1.1.1]pentan-1-yl)acetic acid offers a means to “escape flatland” in fragment libraries. Its commercial availability at high purity (≥95% or 97%) and room‑temperature storage facilitates rapid incorporation into high‑throughput screening collections . The BCP core increases structural diversity and three‑dimensionality, which correlates with improved clinical success rates, making it a strategic procurement choice for FBDD campaigns [4].

Synthesis of para‑Substituted Arene Mimetics for Structure‑Activity Relationship (SAR) Studies

As a validated non‑classical bioisostere for para‑substituted phenyl rings, 2-(bicyclo[1.1.1]pentan-1-yl)acetic acid is routinely employed in SAR explorations to decouple target potency from physicochemical liabilities. Its installation into inhibitor scaffolds (e.g., γ‑secretase, Lp‑PLA₂) has been shown to maintain or improve target inhibition while delivering substantial gains in permeability, solubility, and metabolic stability [1]. Procurement of this building block enables direct head‑to‑head comparisons with phenyl‑containing analogs, providing quantitative evidence for medicinal chemistry decision‑making [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.